N-Methylthiourea

Description

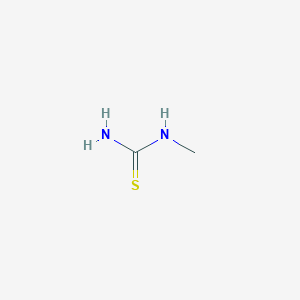

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2S/c1-4-2(3)5/h1H3,(H3,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJQICVXLJTWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208533 | |

| Record name | N-Methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-52-7 | |

| Record name | Methylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRK3DMO87X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methylthiourea (CAS 598-52-7): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, chemical properties, and diverse applications of N-Methylthiourea, a versatile building block in medicinal chemistry and organic synthesis.

This compound (CAS 598-52-7), a sulfur-containing organic compound, serves as a pivotal intermediate and building block in a multitude of chemical and biological applications. Its unique structural features, combining a nucleophilic sulfur atom with reactive nitrogen moieties, make it a valuable reagent in the synthesis of a wide array of heterocyclic compounds and a scaffold of significant interest in drug discovery. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, key chemical reactions, and its role in medicinal chemistry, with a focus on its interaction with significant signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, application in synthesis, and interpretation of biological studies. The key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 598-52-7 | [1] |

| Molecular Formula | C₂H₆N₂S | [1] |

| Molecular Weight | 90.15 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 118-121 °C | |

| Boiling Point | 141.1 °C (predicted) | |

| Density | 1.14 g/cm³ | |

| Solubility | Soluble in water and alcohol | |

| InChI Key | KQJQICVXLJTWQD-UHFFFAOYSA-N | [1] |

| SMILES | CNC(=S)N | [1] |

Synthesis and Chemical Reactions

This compound is a versatile reagent in organic synthesis, primarily utilized for the construction of various heterocyclic systems. Its synthesis is well-established, and it participates in a range of chemical transformations.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of methyl isothiocyanate with ammonia. This reaction is typically carried out in an aqueous or alcoholic solution and proceeds with good yield.

Experimental Protocol: Synthesis of this compound from Methyl Isothiocyanate and Ammonia

Materials:

-

Methyl isothiocyanate

-

Concentrated ammonium hydroxide solution

-

Ethanol (optional, as solvent)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, place the concentrated ammonium hydroxide solution.

-

Cool the solution in an ice bath.

-

Slowly add methyl isothiocyanate to the cooled ammonia solution with continuous stirring. The rate of addition should be controlled to manage the exothermic nature of the reaction.

-

After the addition is complete, continue stirring the mixture for a specified period to ensure the reaction goes to completion.

-

The this compound product will precipitate out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold water to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Key Chemical Reactions

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.

1. Hantzsch Thiazole Synthesis:

This compound is a key component in the Hantzsch thiazole synthesis, a classic condensation reaction used to prepare thiazole derivatives. In this reaction, this compound reacts with an α-haloketone to form a 2-aminothiazole derivative.

Experimental Protocol: Hantzsch Thiazole Synthesis using this compound

Materials:

-

This compound

-

An appropriate α-haloketone (e.g., 2-chloroacetophenone)

-

Ethanol (or another suitable solvent)

-

Reflux apparatus

-

Stirring apparatus

Procedure:

-

Dissolve this compound and the α-haloketone in ethanol in a round-bottom flask.

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction using a suitable analytical technique (e.g., thin-layer chromatography).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling or after the addition of water.

-

Collect the solid product by filtration, wash with a suitable solvent, and dry.

-

Purify the product further by recrystallization if necessary.

2. Biginelli Reaction:

This compound can participate in the Biginelli reaction, a one-pot multicomponent reaction, to synthesize dihydropyrimidinethiones. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The reaction involves the condensation of an aldehyde, a β-ketoester, and this compound.

Applications in Drug Development and Medicinal Chemistry

The thiourea moiety is a recognized "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds. This compound, as a simple substituted thiourea, and its derivatives have been extensively investigated for their therapeutic potential.

Enzyme Inhibition

Thiourea derivatives are known to act as inhibitors of various enzymes. For instance, S-substituted isothioureas, which can be derived from this compound, have been identified as potent inhibitors of nitric oxide synthases (NOS).[2] This inhibitory activity has implications for conditions where nitric oxide plays a pathophysiological role, such as inflammation and septic shock.[2]

Anticancer Activity and EGFR Signaling Pathway

A significant area of research has focused on the anticancer properties of N-substituted thiourea derivatives.[3][4][5] Some of these compounds have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[3][5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[3]

Certain N-substituted thiourea derivatives act as EGFR tyrosine kinase inhibitors (TKIs).[3] They compete with ATP for binding to the kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[3] This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[3]

Antioxidant Properties

Thiourea and its derivatives are recognized for their antioxidant properties, acting as scavengers of reactive oxygen species (ROS).[6][7][8] While this compound itself is a basic structure, more complex derivatives have shown significant potential in mitigating oxidative stress. The mechanism of action often involves the donation of a hydrogen atom from the N-H groups to neutralize free radicals.[8]

Conclusion

This compound (CAS 598-52-7) is a foundational molecule in organic synthesis and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an invaluable precursor for a wide range of heterocyclic compounds. The biological activities exhibited by its derivatives, particularly in the realms of enzyme inhibition and anticancer research, underscore its importance in drug discovery and development. For researchers and scientists, a comprehensive understanding of the properties and reactivity of this compound opens avenues for the design and synthesis of novel molecules with significant therapeutic potential.

References

- 1. Methylthiourea | C2H6N2S | CID 2723704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]

An In-depth Technical Guide to the Physical Properties of N-Methylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-Methylthiourea. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is of interest. This document details quantitative physical data, experimental protocols for their determination, and a logical workflow for the characterization of this compound.

Core Physical and Chemical Properties

This compound is a derivative of thiourea with a single methyl group. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₆N₂S | [1][2][3][4] |

| Molecular Weight | 90.14 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder or crystals. | [1][4][5] |

| CAS Number | 598-52-7 | [1][3][4] |

| InChI Key | KQJQICVXLJTWQD-UHFFFAOYSA-N | [1][2][4] |

| SMILES | CNC(N)=S | [1][5] |

Quantitative Physical Data

The following tables present key quantitative physical properties of this compound, providing a consolidated view for easy comparison and reference.

Thermal Properties

| Property | Value | Source(s) |

| Melting Point | 118-121 °C | [5][6] |

| 118-123 °C | [3][4][7] | |

| 119-124 °C | [2] | |

| 118.0-124.0 °C | [1] | |

| Boiling Point | 141.1 °C (at 760 mmHg) | [3] |

| 141.1±23.0 °C (Predicted) | [6][8] | |

| Flash Point | 39.1 °C | [3] |

Density and Solubility

| Property | Value | Source(s) |

| Density | 1.14 g/cm³ | [3] |

| 1.095 (estimate) | [6][8] | |

| Water Solubility | Soluble | [6][8] |

| Vapor Pressure | 5.95 mmHg at 25°C | [3] |

Spectroscopic Data

| Property | Description | Source(s) |

| ¹H NMR | Spectral data available. | [9] |

| IR Spectrum | Conforms to structure. | [4][9] |

| Mass Spectrum | Spectral data available. | [9] |

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical properties of this compound.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point of this compound using a standard melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

This compound, finely powdered

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a mortar and ground into a fine powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed solid is obtained.

-

Apparatus Setup: The capillary tube is placed in the sample holder of the melting point apparatus.

-

Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C/minute) is used to get an approximate melting point range.

-

Accurate Melting Point Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point range is reported as T₁ - T₂. For pure this compound, this range is expected to be narrow.[10][11]

Determination of Boiling Point (Micro-Boiling Point Method)

This protocol outlines a method for determining the boiling point of this compound at atmospheric pressure.

Apparatus and Materials:

-

Thiele tube or similar heating bath

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

This compound sample

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube. A capillary tube is placed inside the test tube with the open end downwards.

-

Apparatus Setup: The test tube is attached to a thermometer. The assembly is then clamped so that the bulb of the thermometer and the test tube are immersed in the heating oil within the Thiele tube.

-

Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed.

-

Boiling Point Determination: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[12][13]

Determination of Density (Pycnometer Method)

This protocol describes the use of a pycnometer for the determination of the density of solid this compound.

Apparatus and Materials:

-

Pycnometer (a specific volume glass flask)

-

Analytical balance

-

This compound sample

-

An inert liquid of known density in which this compound is insoluble.

Procedure:

-

The mass of the clean, dry, and empty pycnometer is determined (m₁).

-

The pycnometer is filled with the inert liquid of known density, and its mass is determined (m₂).

-

The pycnometer is emptied and dried. A known mass of this compound is added to the pycnometer (m₃). The mass of the pycnometer with the sample is determined (m₄ = m₁ + m₃).

-

The pycnometer containing the sample is filled with the inert liquid, and its mass is determined (m₅).

-

The density of this compound is calculated using the appropriate formula, taking into account the mass of the displaced liquid.[14][15]

Determination of Solubility (Shake-Flask Method)

This protocol details a standard method to determine the solubility of this compound in a given solvent.

Apparatus and Materials:

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Filtration device (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV)

-

This compound

-

Solvent of interest

Procedure:

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent in a vial to create a saturated solution. The vial is sealed and placed in a constant temperature shaker for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Sample Preparation: After equilibration, the solution is allowed to settle. A sample of the supernatant is withdrawn and immediately filtered to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical method, such as HPLC with UV detection, against a calibration curve prepared with standard solutions of known concentrations.

-

Solubility Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.[5]

Spectroscopic and Chromatographic Analysis

a. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis and purity assessment of this compound.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid.[1]

-

Detection: UV detector at an appropriate wavelength.

-

Sample Preparation: The this compound sample is dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.[4]

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 1-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The solution must be homogeneous and free of particulate matter.[9]

-

Analysis: ¹H and ¹³C NMR spectra are recorded on a spectrometer.

c. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet): 1-2 mg of this compound is mixed with about 100-200 mg of dry KBr powder and ground to a fine, homogeneous powder. This mixture is then pressed into a thin, transparent pellet.

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

Analysis: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[7]

d. Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent, often a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., formic acid) to promote ionization.

-

Analysis: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI) to determine its mass-to-charge ratio.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

Caption: A logical workflow for the physical and chemical characterization of this compound.

References

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. benchchem.com [benchchem.com]

- 3. Methylthiourea | C2H6N2S | CID 2723704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. benchchem.com [benchchem.com]

- 8. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chemistry.csueastbay.edu [chemistry.csueastbay.edu]

- 15. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

An In-depth Technical Guide to the Physicochemical Properties of N-Methylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Methylthiourea, a compound of interest in various research and development sectors. This document outlines its melting and boiling points, detailed experimental protocols for their determination, and relevant biological and synthetic pathways.

Core Physicochemical Data

The melting and boiling points of this compound are critical parameters for its handling, purification, and application in various experimental settings. The following table summarizes the reported values for these properties.

| Property | Value | Source(s) |

| Melting Point | 118-121 °C | [1][2] |

| 118-123 °C | [3][4] | |

| 119-124 °C | [5] | |

| 118-124 °C | [6] | |

| Boiling Point | 141.1 °C at 760 mmHg | [3] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical compound. The following are detailed methodologies for these measurements.

Melting Point Determination (Capillary Method)

This method is widely used for the determination of the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount of the sample is ground into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. The sample height in the capillary should be approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.

-

Heating and Observation: The apparatus is turned on, and the heating rate is adjusted. A rapid heating rate can be used to quickly determine an approximate melting range. For an accurate measurement, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Boiling Point Determination (Micro Method using a Thiele Tube)

This micro-method is suitable for determining the boiling point of a small amount of liquid or a solid that melts at a temperature below its boiling point.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil or silicone oil)

-

Bunsen burner or heating mantle

-

Stand and clamp

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

-

Apparatus Assembly: The test tube is attached to the thermometer using a rubber band or a small piece of wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: The Thiele tube is filled with heating oil to a level just above the side arm. The thermometer and test tube assembly are immersed in the oil in the Thiele tube, ensuring the sample is below the oil level.

-

Observation: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the substance. The temperature at this exact moment is recorded.

Visualized Workflows and Pathways

To provide a clearer understanding of the chemical and biological contexts of this compound, the following diagrams illustrate a key synthetic route and a relevant biological signaling pathway.

Caption: Hantzsch Thiazole Synthesis using this compound.

Caption: RORα agonist activity of an this compound derivative.

References

- 1. N-methylthioureas as new agonists of retinoic acid receptor-related orphan receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. benchchem.com [benchchem.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylthiourea Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of N-Methylthiourea's solubility in organic solvents. Due to a notable scarcity of quantitative data in publicly accessible literature, this guide focuses on presenting the available qualitative information, a detailed experimental protocol for determining solubility, and insights into solvent suitability for crystallization. This document is intended to empower researchers to generate precise solubility data tailored to their specific applications.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in peer-reviewed journals or chemical databases. However, qualitative descriptions and data from procedural notes provide some guidance. The following table summarizes the available information. For comparative purposes, a quantitative data point for the closely related compound, N-Ethylthiourea, is included.

| Solvent | Chemical Formula | Type | Temperature | Solubility | Remarks |

| This compound | |||||

| Water | H₂O | Aqueous | Not Specified | Soluble | Will likely be mobile in the environment due to its water solubility.[1] |

| Ethanol (anhydrous) | C₂H₅OH | Alcohol | Boiling | Soluble | Used as a solvent for recrystallization, indicating that solubility increases with temperature.[2] |

| N-Ethylthiourea (for comparison) | |||||

| Methanol | CH₃OH | Alcohol | Not Specified | 25 mg/mL | Provides an approximate solubility reference for a similar compound. |

It is strongly recommended that researchers empirically determine the solubility of this compound in their specific solvents of interest to ensure accuracy for their experimental conditions.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[3][4][5] This protocol outlines the necessary steps to accurately measure the solubility of this compound.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified and constant temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed, sealed vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature.

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 48 hours, but this should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[3]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for a sufficient time for the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, tared vial. This step is critical to remove any undissolved microcrystals.

-

Accurately weigh the filtered, saturated solution.

-

Dilute the filtered solution gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method.[6][7][8]

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undissolved saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 g of solvent, mg/mL, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Conclusion

References

- 1. Methylthiourea | C2H6N2S | CID 2723704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. enamine.net [enamine.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. pharmaguru.co [pharmaguru.co]

- 7. pubs.acs.org [pubs.acs.org]

- 8. improvedpharma.com [improvedpharma.com]

An In-depth Technical Guide to N-Methylthiourea: Structure, Isomerism, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methylthiourea (NMT), a key organic compound with applications in synthesis and potential biological activities. This document covers its core structural features, isomeric forms, physicochemical properties, and detailed experimental protocols.

Structural Formula and Identification

This compound is a derivative of thiourea where one hydrogen atom on an amino group is substituted with a methyl group.[1][2][3] Its chemical structure is characterized by a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms. The linear formula is NH₂CSNHCH₃.[4]

Key Identifiers:

-

IUPAC Name: methylthiourea[2]

-

CAS Number: 598-52-7

-

Molecular Formula: C₂H₆N₂S[5]

-

SMILES: CNC(N)=S[6]

-

InChI Key: KQJQICVXLJTWQD-UHFFFAOYSA-N

Caption: Structural formula of this compound.

Isomerism in this compound

Like other thiourea compounds, this compound primarily exhibits tautomerism, a form of structural isomerism where isomers can interconvert through a chemical reaction.[7][8]

Thione-Thiol Tautomerism

This compound exists in equilibrium between two tautomeric forms: the predominant thione form (which contains the C=S double bond) and the thiol form, also known as an isothiourea (which contains a C=N double bond and a sulfhydryl, -SH, group).[7] The thiol tautomer is named S-methylisothiourea. This equilibrium is a critical aspect of its reactivity and potential biological function.

References

- 1. benchchem.com [benchchem.com]

- 2. Methylthiourea | C2H6N2S | CID 2723704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 598-52-7 [chemicalbook.com]

- 4. This compound 97 598-52-7 [sigmaaldrich.com]

- 5. This compound|598-52-7 - MOLBASE Encyclopedia [m.molbase.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Thiourea - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Characterization of N-Methylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methylthiourea, a compound of interest in various chemical and pharmaceutical research areas. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and properties. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms.

| Functional Group | Chemical Shift (δ, ppm) | Solvent |

| -CH₃ | ~2.8 - 3.0 | DMSO-d₆ |

| -NH | ~7.0 - 7.5 (broad) | DMSO-d₆ |

| -NH₂ | ~7.0 - 7.5 (broad) | DMSO-d₆ |

Note: The broad signals for the -NH and -NH₂ protons are due to quadrupole broadening and potential chemical exchange.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Carbon Atom | Chemical Shift (δ, ppm) | Solvent |

| -CH₃ | ~31 | Not specified |

| C=S | ~183 | Not specified |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3100 - 3400 |

| C-H | Stretching | ~2900 - 3000 |

| N-H | Bending | ~1600 - 1650 |

| C-N | Stretching | ~1400 - 1500 |

| C=S | Stretching | ~700 - 800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The molecular weight of this compound is 90.15 g/mol .[1]

| Ion | m/z (Predicted) | Description |

| [M]⁺˙ | 90 | Molecular Ion |

| [CH₃NCS]⁺˙ | 73 | Fragment from C-N bond cleavage |

| [CH₅N₂]⁺ | 45 | Fragment from C-S bond cleavage |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Vortex the vial until the sample is completely dissolved.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Perform shimming to optimize the magnetic field homogeneity.

-

For ¹H NMR: Acquire the spectrum using appropriate parameters (e.g., pulse angle: 30-45 degrees, relaxation delay: 1-2 seconds, number of scans: 8-16).

-

For ¹³C NMR: Acquire the spectrum with proton broadband decoupling (e.g., pulse angle: 30-45 degrees, relaxation delay: 2-5 seconds, number of scans: 128-1024 or more depending on concentration).

-

-

Data Processing:

-

Apply Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

FT-IR Spectroscopy Protocol (ATR Method)

Objective: To obtain a high-quality infrared spectrum of solid this compound.

Materials and Equipment:

-

This compound sample

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Cleaning solvent (e.g., isopropanol) and lint-free wipes

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean.

-

Collect a background spectrum to account for atmospheric and instrumental absorbances.

-

-

Sample Application:

-

Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage.

-

Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the FT-IR spectrum of the sample, typically by co-adding 16 or 32 scans in the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum.

-

Perform any necessary baseline corrections.

-

Identify the wavenumbers of the major absorption peaks.

-

-

Cleaning:

-

Remove the sample and clean the ATR crystal surface thoroughly with a solvent-dampened lint-free wipe.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer with an Electron Ionization (EI) source (often coupled with a Gas Chromatograph, GC-MS)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent.

-

-

Instrument Setup and Data Acquisition:

-

If using GC-MS, inject the sample into the GC, which will separate it from the solvent and introduce it into the mass spectrometer.

-

Set the mass spectrometer parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: e.g., 230 °C.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 200).

-

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺˙).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

In-Depth Technical Guide on the Toxicological Data of N-Methylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylthiourea (NMTU) is a sulfur-containing organic compound with the chemical formula CH₃NHCSNH₂. It is structurally related to thiourea and has applications in various chemical syntheses. This technical guide provides a comprehensive overview of the available toxicological data on this compound, focusing on key endpoints relevant to hazard identification and risk assessment. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety evaluation.

Acute Toxicity

Acute toxicity studies are crucial for determining the potential for a substance to cause harm after a single exposure. For this compound, the primary route of concern for acute toxicity is oral ingestion.

Table 1: Acute Oral Toxicity of this compound

| Test Substance | Species | Sex | Route of Administration | LD50 (mg/kg) | GHS Category | Reference |

| This compound | Rat | Not Specified | Oral | 50 | Category 2 | [1] |

Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guideline 423)

The acute oral toxicity of this compound in rats was likely determined following a protocol similar to the OECD Guideline 423 (Acute Toxic Class Method). This method involves a stepwise procedure with a small number of animals per step.

Objective: To determine the acute oral toxicity of a substance.

Test Animals: Typically, young adult rats of a single sex (females are often preferred) are used.

Procedure:

-

Dosing: The test substance is administered orally by gavage in a single dose. The volume administered is generally kept to a minimum.

-

Dose Levels: A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight). The starting dose is selected based on available information.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

-

Endpoint: The primary endpoint is mortality. The number of animals that die within a specified period is recorded.

-

Data Analysis: The LD50 value is estimated based on the mortality data from the different dose levels.

Workflow for Acute Oral Toxicity Testing (OECD 423)

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Hepatotoxicity

This compound has been identified as a hepatotoxic agent, primarily as a metabolite of the drug methimazole.[2] Studies in glutathione-depleted mice have shown that this compound can cause significant liver injury.[2]

Mechanism of Hepatotoxicity

The proposed mechanism of this compound-induced hepatotoxicity involves its metabolic activation to reactive S-oxidized metabolites.[2] This process is thought to lead to cellular damage, particularly in a state of depleted glutathione (GSH), a key cellular antioxidant.

Signaling Pathway of this compound Induced Hepatotoxicity

References

- 1. 28-day repeated oral dose toxicity study of an aqueous extract of Gryllus bimaculatus in sprague-dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for the involvement of this compound, a ring cleavage metabolite, in the hepatotoxicity of methimazole in glutathione-depleted mice: structure-toxicity and metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Methylthiourea: A Comprehensive Technical Guide to Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols, handling procedures, and toxicological information for N-Methylthiourea (CAS No. 598-52-7). The following sections detail the physical and chemical properties, known hazards, necessary personal protective equipment (PPE), and step-by-step experimental protocols for the safe laboratory use of this compound.

Chemical and Physical Properties

This compound is a sulfur-containing organic compound.[1] Its properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | 1-Methylthiourea, Methyl thiourea, Methyl-2-thiourea | [2][3] |

| Molecular Formula | C2H6N2S | [4] |

| Molecular Weight | 90.15 g/mol | |

| Appearance | Off-white to white crystalline powder or solid | [3][4] |

| Odor | Odorless | [3][4] |

| Melting Point | 118 - 123 °C (244.4 - 253.4 °F) | [3] |

| Solubility in Water | 165 g/L (at 20°C) | [4] |

| pH | 7.0 (100 g/L aqueous solution) | [3] |

Toxicological Data and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.[2][3] It is acutely toxic if swallowed and is suspected of damaging fertility or the unborn child.[3][4]

| Toxicity Data | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 50 mg/kg | Rat | [2][4] |

| Dermal Toxicity (LD50) | Not available | - | [2][4] |

| Inhalation Toxicity (LC50) | Not available | - | [2][4] |

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure risk, appropriate engineering controls and personal protective equipment must be utilized.

| Control Measure | Specification | Rationale |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood.[2][3][5] | To minimize inhalation of the powder. |

| Eye/Face Protection | Chemical safety goggles or glasses with side-shields.[5] | To protect eyes from dust particles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5] | To prevent skin contact. |

| Respiratory Protection | A NIOSH/MSHA approved respirator should be used if handling outside of a ventilated enclosure or if exposure limits are exceeded.[5] | To prevent inhalation of harmful dust. |

Experimental Protocols

Adherence to strict protocols is essential for the safe handling of this compound.

Weighing this compound Powder

This protocol is designed to minimize the risk of inhalation and contamination when weighing this toxic powder.

-

Preparation:

-

Designate a specific work area within a chemical fume hood for weighing.

-

Cover the work surface with absorbent bench paper.

-

Ensure all necessary PPE is worn correctly.

-

-

Procedure:

-

Place a pre-labeled, sealable container on the balance and tare it.

-

Move the container into the chemical fume hood.

-

Carefully add the desired amount of this compound to the container using a dedicated spatula, avoiding the creation of dust.

-

Securely close the container.

-

Re-weigh the sealed container to determine the exact mass of the powder.

-

Clean the spatula and the work surface within the fume hood.

-

Preparation of this compound Solutions

This protocol outlines the steps for safely preparing solutions of this compound.

-

Preparation:

-

Perform all steps within a certified chemical fume hood.

-

Have all necessary equipment (weighed this compound in a sealed container, solvent, volumetric flask, etc.) ready in the hood.

-

-

Procedure:

-

Slowly add the desired solvent to the container with the pre-weighed this compound.

-

Gently swirl the container to dissolve the solid. Avoid vigorous shaking that could create aerosols.

-

Once dissolved, transfer the solution to a volumetric flask if precise concentrations are required.

-

Rinse the original container with a small amount of solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Bring the solution to the final volume with the solvent.

-

Cap and invert the flask several times to ensure homogeneity.

-

Label the solution container with the chemical name, concentration, date of preparation, and appropriate hazard symbols.

-

Toxicological Mechanisms and Signaling Pathways

This compound has been identified as a metabolite of the antithyroid drug methimazole and is implicated in its hepatotoxicity.[1] Its toxicity is associated with the induction of oxidative stress. In hepatocytes, this compound can lead to a reduction in glutathione (GSH) levels and an increase in the formation of reactive oxygen species (ROS). This disruption of the cellular redox balance can cause damage to cellular components, leading to mitochondrial dysfunction and ultimately, cell death.

Furthermore, thiourea derivatives, including this compound, are known to interfere with thyroid hormone synthesis by inhibiting the enzyme thyroid peroxidase (TPO). TPO is crucial for the iodination of tyrosine residues on thyroglobulin, a key step in the production of thyroid hormones.

Below are diagrams illustrating the general workflow for safe handling and a proposed toxicological pathway.

References

The Role of N-Methylthiourea as a Drug Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylthiourea (NMTU), a derivative of thiourea, has been identified as a significant metabolite of certain pharmaceutical compounds.[1][2] Its formation is a critical aspect of drug metabolism studies due to its potential toxicological implications, including hepatotoxicity.[1][2][3] This technical guide provides an in-depth overview of the role of this compound as a drug metabolite, focusing on its metabolic pathways, toxicological effects, and analytical detection methods. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and mitigating the risks associated with NMTU formation.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder with the chemical formula C₂H₆N₂S and a molecular weight of 90.15 g/mol .[1]

| Property | Value | Source |

| Molecular Formula | C₂H₆N₂S | PubChem[1] |

| Molecular Weight | 90.15 g/mol | PubChem[1] |

| Appearance | White to light yellow crystalline powder | ChemicalBook[2] |

| Melting Point | 118-121 °C | Sigma-Aldrich[4] |

| CAS Number | 598-52-7 | PubChem[1] |

| Synonyms | 1-Methylthiourea, Methylthiourea, 1-Methyl-2-thiourea | PubChem[1] |

Metabolic Formation of this compound

This compound is primarily formed as a ring-cleavage metabolite of drugs containing a substituted imidazole or related heterocyclic structures. The most well-documented examples include the antithyroid drug methimazole and the fungicide ethylenethiourea.

Methimazole Metabolism

The metabolism of methimazole (2-mercapto-1-methylimidazole, MMI) to this compound is a key factor in its associated hepatotoxicity, particularly in glutathione-depleted states.[3] The proposed metabolic pathway involves two key enzymatic steps:

-

Epoxidation: Cytochrome P450 (P450) enzymes catalyze the epoxidation of the C4-C5 double bond of the methimazole ring.[3]

-

Hydrolysis and Decomposition: The resulting epoxide is hydrolyzed, leading to the unstable intermediate that decomposes to form this compound and glyoxal.[3]

Further biotransformation of this compound to its S-oxidized metabolites is thought to be mediated by flavin-containing monooxygenase (FMO).[3]

References

- 1. Methylthiourea | C2H6N2S | CID 2723704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 598-52-7 [chemicalbook.com]

- 3. Evidence for the involvement of this compound, a ring cleavage metabolite, in the hepatotoxicity of methimazole in glutathione-depleted mice: structure-toxicity and metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-甲基硫脲 97% | Sigma-Aldrich [sigmaaldrich.com]

N-Methylthiourea: An In-depth Technical Guide on its Role as a Human Xenobiotic Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylthiourea (NMT), a sulfur-containing organic compound, has been identified as a significant human xenobiotic metabolite. Primarily recognized as a breakdown product of the antithyroid drug methimazole, NMT is implicated in the hepatotoxicity associated with its parent compound. This technical guide provides a comprehensive overview of NMT as a xenobiotic metabolite, detailing its formation, analytical detection, and the toxicological pathways it influences. The document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating xenobiotic metabolism and its clinical implications.

Introduction

This compound (CAS No. 598-52-7) is a member of the thiourea class of compounds, characterized by a thiocarbonyl group flanked by amino groups, with one of them being methylated.[1] While it has limited direct industrial use, its significance in toxicology and pharmacology stems from its role as a metabolite of certain xenobiotics, most notably the thionamide drug methimazole.[2] Understanding the metabolic pathways leading to NMT formation and its subsequent biological effects is crucial for assessing the safety and risk profiles of pharmaceuticals and other xenobiotics.

Metabolic Formation of this compound

The primary and most studied pathway for the endogenous formation of this compound in humans is through the metabolism of methimazole.[2][3] This process is a multi-step enzymatic conversion occurring predominantly in the liver.

Metabolic Pathway from Methimazole to this compound

The proposed metabolic cascade involves two key enzymatic systems: Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMO).

-

Epoxidation by Cytochrome P450: Methimazole undergoes epoxidation of its C-4,5 double bond, a reaction catalyzed by CYP enzymes.[2][3] Studies have implicated several CYP isozymes in the metabolism of methimazole, including CYP2A6, CYP1A2, and CYP2C9.[3][4] One study identified CYP2A6 as a key enzyme in catalyzing the formation of NMT from methimazole.[4]

-

Hydrolysis and Decomposition: The resulting epoxide intermediate is unstable and undergoes hydrolysis. This is followed by decomposition of the molecule, leading to the formation of this compound and glyoxal.[2][5]

Figure 1: Proposed metabolic pathway of methimazole to this compound.

Quantitative Analysis of this compound

Sample Preparation

The choice of sample preparation technique is critical for removing interfering substances and concentrating the analyte.

Table 1: Overview of Potential Sample Preparation Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and inexpensive. | May result in significant matrix effects and lower recovery. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, reducing matrix effects. | More time-consuming and requires larger solvent volumes. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts and allows for analyte concentration. | More complex method development and can be more expensive. |

Analytical Instrumentation and Methodologies

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of small molecules like this compound due to its high sensitivity and selectivity.

Experimental Protocol: A Generic UPLC-MS/MS Approach

The following is a generalized protocol that can be adapted for the quantification of this compound in human plasma. Method development and validation would be required.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Conditions (UPLC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a few minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometric Conditions (Tandem Quadrupole MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. The exact m/z values would need to be determined through infusion experiments.

-

Figure 2: General workflow for the analysis of this compound in human plasma.

Quantitative Data

Currently, there is a notable lack of publicly available quantitative data on the concentrations of this compound in human plasma or urine following exposure to methimazole or other xenobiotics. One older study detected approximately 0.014 ppm of 1-methylthiourea in the plasma of rats two hours after a high oral dose of ethylenethiourea, a related compound.[4] The absence of human data highlights a critical area for future research to establish NMT as a reliable biomarker of exposure and to understand its toxicokinetic profile.

Toxicological Pathways

The toxicity of this compound, particularly its role in hepatotoxicity, is believed to be mediated by its further metabolism.

S-Oxidation by Flavin-Containing Monooxygenases (FMOs)

This compound is a substrate for FMOs, which catalyze the S-oxidation of the thiocarbonyl group.[3][6] This reaction leads to the formation of reactive sulfenic and sulfinic acid metabolites. These reactive species are thought to be responsible for the observed cellular toxicity. The specific FMO isoforms involved in NMT metabolism in humans have not been fully elucidated, but FMOs are known to metabolize a wide range of xenobiotics containing sulfur, nitrogen, or phosphorus.[7]

Figure 3: Proposed toxicological pathway of this compound via S-oxidation.

The reactive metabolites of NMT can potentially lead to:

-

Oxidative Stress: Depletion of cellular antioxidants such as glutathione.

-

Covalent Binding: Formation of adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and damage.

Conclusion and Future Directions

This compound is a critical metabolite in understanding the xenobiotic metabolism of compounds like methimazole and their associated toxicities. While the metabolic pathways for its formation and further bioactivation are partially understood, significant knowledge gaps remain. Future research should prioritize:

-

Development and validation of sensitive and specific analytical methods , such as LC-MS/MS, for the routine quantification of NMT in human biological fluids.

-

Conducting pharmacokinetic studies in humans to determine the levels of NMT following therapeutic doses of methimazole and exposure to other relevant xenobiotics.

-

Elucidating the specific human CYP and FMO isozymes involved in the metabolism of methimazole to NMT and the subsequent S-oxidation of NMT.

-

Investigating the mechanisms of NMT-induced cellular toxicity in human-relevant in vitro models.

Addressing these research questions will be instrumental in establishing this compound as a valuable biomarker for drug metabolism and safety assessment in the drug development process.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Role of CYP2A6 in methimazole bioactivation and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

N-Methylthiourea Hepatotoxicity: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the hepatotoxic effects of N-Methylthiourea (NMTU), a key metabolite of the antithyroid drug methimazole. This document is intended for researchers, scientists, and drug development professionals investigating drug-induced liver injury and the metabolic pathways of thionamide compounds.

Executive Summary

This compound (NMTU) has been identified as a proximate hepatotoxic metabolite of methimazole.[1] Its deleterious effects on the liver are primarily mediated through metabolic activation by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. This bioactivation generates reactive S-oxidized metabolites that induce significant oxidative stress, leading to hepatocellular damage. The toxicity of NMTU is notably exacerbated in states of glutathione (GSH) depletion, highlighting the critical role of this antioxidant in the detoxification pathway. This guide synthesizes the current understanding of NMTU's hepatotoxicity, presenting quantitative data on its cytotoxic effects, detailing relevant experimental protocols, and visualizing the key metabolic and signaling pathways involved.

Quantitative Data on this compound Hepatotoxicity

The following tables summarize the available quantitative data on the cytotoxic effects of this compound on hepatocytes.

In Vitro Cytotoxicity of this compound in Isolated Rat Hepatocytes

A study on isolated rat hepatocytes determined the concentration-dependent cytotoxicity of NMTU. The half-maximal lethal concentration (LC50) was found to be 1 mM.[2] The data presented below is extracted from the dose-response curve published in the study.

| This compound Concentration (mM) | Cell Viability (%) (Mean ± SE) |

| 0 (Control) | 100 ± 0 |

| 0.1 | ~95 ± 5 |

| 0.5 | ~70 ± 6 |

| 1.0 | ~50 ± 7 |

| 2.0 | ~25 ± 5 |

| 5.0 | ~10 ± 4 |

Data extracted from graphical representation in Heidari et al. (2012).[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of NMTU hepatotoxicity. The following sections outline key experimental protocols.

Isolation and Primary Culture of Rat Hepatocytes

The isolation of primary rat hepatocytes is a standard procedure for in vitro hepatotoxicity studies. The two-step collagenase perfusion method is widely used.

Materials:

-

Perfusion Buffer I (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺, with EDTA)

-

Perfusion Buffer II (e.g., Williams' Medium E with collagenase)

-

Culture Medium (e.g., Williams' Medium E supplemented with fetal bovine serum, insulin, dexamethasone, and antibiotics)

-

Collagen-coated culture plates

-

Peristaltic pump

-

Surgical instruments

Procedure:

-

Anesthetize a male Wistar rat (200-250 g) following approved animal care protocols.

-

Perform a midline laparotomy to expose the portal vein.

-

Cannulate the portal vein and initiate perfusion with Perfusion Buffer I at a flow rate of 30-40 mL/min for 10-15 minutes to wash out the blood.

-

Switch to Perfusion Buffer II containing collagenase and perfuse for 10-20 minutes, or until the liver becomes soft and digested.

-

Excise the liver and transfer it to a sterile dish containing culture medium.

-

Gently disperse the hepatocytes from the liver capsule using a sterile cell scraper.

-

Filter the cell suspension through a sterile nylon mesh (e.g., 100 µm) to remove undigested tissue.

-

Wash the hepatocytes by centrifugation at 50 x g for 3 minutes. Repeat this step 2-3 times.

-

Determine cell viability using the trypan blue exclusion method. A viability of >85% is typically considered acceptable.

-

Plate the isolated hepatocytes on collagen-coated plates at a desired density (e.g., 1 x 10⁶ cells/well in a 6-well plate) in culture medium.

-

Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂. The medium is typically changed after 4-6 hours to remove unattached and non-viable cells.

In Vivo Animal Model of Methimazole-Induced Hepatotoxicity

Since NMTU is a metabolite of methimazole, animal models of methimazole-induced liver injury are relevant for studying the in vivo effects.

Animal Model:

-

Male mice (e.g., C57BL/6) are often used.

-

To potentiate the hepatotoxicity, mice can be pre-treated with buthionine sulfoximine (BSO) to deplete glutathione stores.[1]

Experimental Design:

-

Control Group: Administer the vehicle (e.g., saline or water) orally.

-

Methimazole Group: Administer methimazole orally at a dose range of 100-400 mg/kg body weight.

-

BSO Pre-treatment (Optional): Administer BSO (e.g., 2 mmol/kg, intraperitoneally) 2 hours prior to methimazole administration to deplete hepatic GSH.[1]

-

Time Course: Collect blood and liver tissue samples at various time points (e.g., 4, 8, 12, 24 hours) after methimazole administration.

Endpoint Analysis:

-

Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver damage.

-

Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate for hepatocellular necrosis, inflammation, and other pathological changes.

-

Oxidative Stress Markers: Homogenize liver tissue to measure levels of reduced glutathione (GSH), oxidized glutathione (GSSG), malondialdehyde (MDA) as an indicator of lipid peroxidation, and reactive oxygen species (ROS).

Signaling Pathways and Mechanisms of Hepatotoxicity

The hepatotoxicity of this compound is a multi-step process involving metabolic activation and the induction of oxidative stress.

Metabolic Activation of this compound

NMTU is formed from the cleavage of the imidazole ring of its parent compound, methimazole. It then undergoes further biotransformation by CYP and FMO enzymes to form highly reactive S-oxidized metabolites, such as sulfenic and sulfinic acids.[1] These reactive species are the ultimate toxicants responsible for cellular damage.

Caption: Metabolic activation pathway of this compound.

This compound-Induced Oxidative Stress

The reactive metabolites of NMTU are potent electrophiles that readily react with cellular nucleophiles, particularly glutathione. This leads to the depletion of cellular GSH stores, disrupting the redox balance and leading to oxidative stress. The increase in reactive oxygen species (ROS) and lipid peroxidation further contributes to hepatocellular injury.

Caption: Signaling pathway of NMTU-induced oxidative stress.

Experimental Workflow for Assessing this compound Hepatotoxicity

A typical workflow for investigating the hepatotoxic effects of NMTU, from initial in vitro screening to in vivo confirmation, is outlined below.

Caption: Experimental workflow for NMTU hepatotoxicity assessment.

Conclusion

This compound is a significant contributor to the hepatotoxicity observed with methimazole administration. Its mechanism of action is rooted in metabolic activation to reactive species that induce a state of oxidative stress, leading to hepatocellular damage. This technical guide provides a foundational understanding for researchers in the field, offering quantitative data, detailed experimental protocols, and clear visualizations of the underlying pathways. Further research is warranted to fully elucidate the dose-response and time-course of NMTU-induced liver injury in vivo and to develop targeted therapeutic strategies to mitigate this adverse drug reaction.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-Methylthiourea from Methyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of N-Methylthiourea, a key intermediate in the preparation of various biologically active compounds. The primary synthetic route described herein is the reaction of methyl isothiocyanate with ammonia.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its derivatives are known to exhibit a wide range of biological activities. The synthesis from methyl isothiocyanate and ammonia is a common and efficient method for producing this compound.[1][2]

Reaction Scheme

The synthesis of this compound from methyl isothiocyanate proceeds via the nucleophilic addition of ammonia to the electrophilic carbon atom of the isothiocyanate group.

Chemical Equation:

CH₃NCS + NH₃ → CH₃NHC(S)NH₂

Data Presentation

Table 1: Reactant Properties and Stoichiometry

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Quantity |

| Methyl Isothiocyanate | CH₃NCS | 73.12 | 1.3 | 95 g |

| Ammonia (as conc. NH₄OH) | NH₃ | 17.03 | 2.0 | 140 mL |

Table 2: Product Characterization

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Yield (%) |

| This compound | CH₄N₂S | 90.14 | 119–121 | Colorless crystals | 74–81 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general and reliable method for the preparation of alkyl thioureas.[1]

Materials:

-

Methyl isothiocyanate (95 g, 1.3 moles)

-

Concentrated ammonium hydroxide (140 mL, ~2 moles of ammonia)

-

Activated carbon (e.g., Norit) (2 g)

-

Ice

Equipment:

-

500-mL three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Water bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: Assemble the 500-mL three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel. Place the flask in a fume hood.

-

Initial Charge: Add 140 mL of concentrated ammonium hydroxide solution to the flask.

-

Addition of Methyl Isothiocyanate: With continuous stirring, add 95 g of methyl isothiocyanate dropwise from the dropping funnel over a period of 1 hour. Caution: The reaction may be slow to start but can become vigorous. Maintain a steady rate of addition to control the exothermic reaction.[1]

-